5-Amino-2-isopropyloxazole-4-carbonitrile
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Overview
Description
TAK-960 (hydrochloride) is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in mitotic progression. This compound has shown significant efficacy in inhibiting the proliferation of various cancer cell lines and tumor growth in preclinical models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAK-960 (hydrochloride) involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
- Formation of the pyrimido[4,5-b][1,4]diazepin-2-yl core.
- Introduction of the cyclopentyl and difluoro groups.
- Attachment of the benzamide moiety.
- Formation of the hydrochloride salt for improved solubility and stability .
Industrial Production Methods
Industrial production of TAK-960 (hydrochloride) follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TAK-960 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various intermediates that are further modified to obtain the final TAK-960 (hydrochloride) compound .
Scientific Research Applications
TAK-960 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PLK1 and its effects on cell cycle progression.
Biology: Employed in cell-based assays to investigate the role of PLK1 in mitosis and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer and leukemia.
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery .
Mechanism of Action
TAK-960 (hydrochloride) exerts its effects by selectively inhibiting PLK1, which is essential for the initiation and progression of mitosis. By binding to the ATP-binding site of PLK1, TAK-960 (hydrochloride) prevents the phosphorylation of key substrates involved in mitotic entry, spindle formation, and cytokinesis. This leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
BI 2536: Another PLK1 inhibitor with similar potency but different pharmacokinetic properties.
Volasertib: A PLK1 inhibitor with a broader spectrum of activity against other PLK isoforms.
GSK461364: A selective PLK1 inhibitor with distinct chemical structure and mechanism of action .
Uniqueness of TAK-960 (hydrochloride)
TAK-960 (hydrochloride) is unique due to its high selectivity for PLK1 over other kinases, its oral bioavailability, and its ability to inhibit the proliferation of cancer cells expressing multidrug-resistant protein 1 (MDR1). These properties make it a promising candidate for further development as an anticancer agent .
Properties
CAS No. |
124927-63-5 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5-amino-2-propan-2-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-4(2)7-10-5(3-8)6(9)11-7/h4H,9H2,1-2H3 |
InChI Key |
HWVNNKAKNMJBCW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=C(O1)N)C#N |
Canonical SMILES |
CC(C)C1=NC(=C(O1)N)C#N |
Synonyms |
4-Oxazolecarbonitrile,5-amino-2-(1-methylethyl)-(9CI) |
Origin of Product |
United States |
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